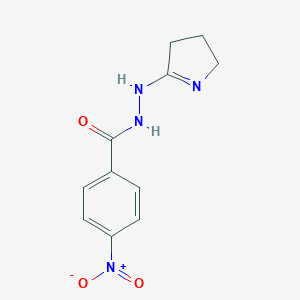![molecular formula C16H26N6O2S B256662 2-[3-Amino-5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazol-4-yl]-1-piperidin-1-ylethanone](/img/structure/B256662.png)
2-[3-Amino-5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazol-4-yl]-1-piperidin-1-ylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-Amino-5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazol-4-yl]-1-piperidin-1-ylethanone, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. It belongs to the class of kinase inhibitors and has shown promising results in preclinical studies.
Mecanismo De Acción
2-[3-Amino-5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazol-4-yl]-1-piperidin-1-ylethanone is a selective inhibitor of BTK and works by binding to the ATP-binding site of the kinase domain, thereby blocking the phosphorylation of downstream signaling molecules. This results in the inhibition of B-cell receptor signaling and subsequent proliferation and survival of B-cells.
Biochemical and Physiological Effects:
2-[3-Amino-5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazol-4-yl]-1-piperidin-1-ylethanone has been shown to have potent inhibitory effects on B-cell receptor signaling, resulting in the inhibition of B-cell proliferation and survival. It has also been shown to induce apoptosis in B-cells and inhibit the migration of malignant B-cells. In addition, 2-[3-Amino-5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazol-4-yl]-1-piperidin-1-ylethanone has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-[3-Amino-5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazol-4-yl]-1-piperidin-1-ylethanone is its selectivity for BTK, which reduces the risk of off-target effects. It has also shown good pharmacokinetic properties and has been well-tolerated in preclinical studies. However, one limitation is that 2-[3-Amino-5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazol-4-yl]-1-piperidin-1-ylethanone has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several potential future directions for the research and development of 2-[3-Amino-5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazol-4-yl]-1-piperidin-1-ylethanone. One direction is to continue preclinical studies to further understand its mechanism of action and potential therapeutic applications in various diseases. Another direction is to conduct clinical trials to evaluate its safety and efficacy in humans. Additionally, there may be potential for combination therapy with other kinase inhibitors or immunotherapies. Overall, 2-[3-Amino-5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazol-4-yl]-1-piperidin-1-ylethanone shows promising potential as a therapeutic agent for the treatment of B-cell malignancies and other diseases.
Métodos De Síntesis
The synthesis of 2-[3-Amino-5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazol-4-yl]-1-piperidin-1-ylethanone involves the reaction of 3-amino-5-mercapto-1,2,4-triazole with 1-(piperidin-1-yl) ethanone in the presence of a suitable base. The reaction yields 2-[3-Amino-5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazol-4-yl]-1-piperidin-1-ylethanone as a white solid with a purity of more than 99%. The synthesis method has been optimized to maximize the yield and purity of the compound.
Aplicaciones Científicas De Investigación
2-[3-Amino-5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazol-4-yl]-1-piperidin-1-ylethanone has been extensively studied for its potential therapeutic applications in various diseases. It has shown promising results in preclinical studies as a kinase inhibitor, specifically targeting BTK (Bruton's tyrosine kinase). BTK is a key mediator of B-cell receptor signaling and plays a critical role in the development and progression of B-cell malignancies. 2-[3-Amino-5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazol-4-yl]-1-piperidin-1-ylethanone has shown potent inhibition of BTK and has demonstrated efficacy in preclinical models of B-cell malignancies.
Propiedades
Nombre del producto |
2-[3-Amino-5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazol-4-yl]-1-piperidin-1-ylethanone |
|---|---|
Fórmula molecular |
C16H26N6O2S |
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
2-[3-amino-5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazol-4-yl]-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C16H26N6O2S/c17-15-18-19-16(25-12-14(24)21-9-5-2-6-10-21)22(15)11-13(23)20-7-3-1-4-8-20/h1-12H2,(H2,17,18) |
Clave InChI |
IUTUNEUTZDIVHB-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)CN2C(=NN=C2SCC(=O)N3CCCCC3)N |
SMILES canónico |
C1CCN(CC1)C(=O)CN2C(=NN=C2SCC(=O)N3CCCCC3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[5-(2,5-Dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]isophthalic acid](/img/structure/B256581.png)

![2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B256584.png)
![3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B256587.png)
![3-(4-ethylphenyl)-N'-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B256589.png)

![N-(1-adamantyl)-3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B256593.png)
![1-(3-nitrophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B256596.png)


![3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-pyridinyl)propanamide](/img/structure/B256602.png)
![2-({3-[(5Z)-5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid](/img/structure/B256603.png)
![5-(2-Methyl-3-phenyl-2-propenylidene)-3-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B256604.png)
